molecular formula C13H10N2 B578178 5-(m-Tolyl)nicotinonitrile CAS No. 1268049-13-3

5-(m-Tolyl)nicotinonitrile

Cat. No.: B578178
CAS No.: 1268049-13-3
M. Wt: 194.237
InChI Key: PHULQKGWYUPWRN-UHFFFAOYSA-N
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Description

5-(m-Tolyl)nicotinonitrile is a versatile chemical scaffold featuring a pyridine core substituted with a nitrile group and a meta-tolyl moiety. This structure, which incorporates both electron-withdrawing and electron-donating groups, makes it a valuable building block in medicinal chemistry and materials science . Its primary research application is as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activity . Nicotinonitrile derivatives, in general, are prominent in drug discovery due to a wide range of therapeutic activities, including serving as core structures in several marketed drugs and investigated compounds . The specific positioning of the meta-tolyl group on the nicotinonitrile core provides a rigid structure that facilitates interactions with biological targets, making it a promising precursor for the development of kinase inhibitors and other pharmacologically active molecules. Furthermore, this compound is instrumental in the development of new materials. Its pyridine ring can act as a coordinating unit, enabling its use in constructing metal-organic frameworks (MOFs) and other coordination polymers with tailored properties for electronic and catalytic applications . The synthetic utility of this compound is demonstrated in various organic transformations, including cross-coupling reactions and multicomponent reactions facilitated by advanced catalytic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-3-2-4-12(5-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHULQKGWYUPWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737903
Record name 5-(3-Methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268049-13-3
Record name 5-(3-Methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 5 M Tolyl Nicotinonitrile Derivatives

Elucidation of Reaction Pathways and Intermediate Formation

The synthesis of the substituted nicotinonitrile core, including derivatives like 5-(m-Tolyl)nicotinonitrile, often proceeds through multi-component reactions that involve several key intermediates. A prevalent pathway is the condensation reaction of an α,β-unsaturated ketone (chalcone), a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate (B8463686), and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297). vulcanchem.comrsc.org

One established route involves the fusion of p-methylbenzalacetophenone with ethyl cyanoacetate in the presence of ammonium acetate. This reaction leads to the formation of a 3-cyano-2(1H)-pyridone intermediate, which exists in a tautomeric equilibrium with its 2-hydroxy-nicotinonitrile form. qu.edu.qa

More recent studies have elucidated a pathway involving a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, particularly under solvent-free conditions catalyzed by nanomagnetic metal-organic frameworks. acs.orgresearchgate.net The reaction mechanism can be summarized in the following steps:

Knoevenagel Condensation: An aldehyde reacts with a ketone to form an α,β-unsaturated ketone (chalcone).

Michael Addition: Malononitrile adds to the chalcone, forming an acyclic intermediate.

Intramolecular Cyclization: The intermediate undergoes intramolecular nucleophilic attack and tautomerization. nih.gov

Oxidative Aromatization: A crucial final step involves the oxidation of a dihydropyridine (B1217469) intermediate to the stable aromatic pyridine (B92270) ring. rsc.orgnih.gov This oxidation can occur in the presence of an oxidant or, notably, through the CVABO mechanism without an external oxidizing agent. acs.orgresearchgate.net

Another synthetic strategy employs an FeCl₃-promoted condensation–cyclization of an enamino nitrile and an α,β-unsaturated ketone, providing efficient access to fully substituted nicotinonitriles in just three steps. thieme-connect.com

Table 1: Key Synthetic Pathways to Nicotinonitrile Derivatives
PathwayReactantsKey IntermediatesCatalyst/ConditionsReference
Multi-component ReactionAryl aldehyde, Ketone, Malononitrile, Ammonium acetateDihydropyridineSolvent-free, 120 °C, Magnetic deep eutectic solvent nih.gov
Guareschi-Thorpe Condensationp-Methylbenzalacetophenone, Ethyl cyanoacetate, Ammonium acetate2(1H)-Pyridone / 2-Hydroxy-nicotinonitrileFusion qu.edu.qa
FeCl₃-Promoted CyclizationEnamino nitrile, α,β-Unsaturated ketoneNot specifiedFeCl₃ thieme-connect.com
CVABO MechanismAldehyde, Acetophenone, 3-Oxo-3-phenylpropanenitrile, Ammonium acetateDihydropyridineFe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, 110 °C, Solvent-free acs.org

Electrophilic and Nucleophilic Reactivity at the Pyridine Ring and Cyano Group

The electronic properties of the nicotinonitrile scaffold dictate its reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group. Conversely, the cyano group is a powerful electron-withdrawing group and an electrophilic center.

Reactivity of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile, attacking an electrophile to form a highly electrophilic pyridinium (B92312) intermediate, which accelerates subsequent reactions. reddit.com However, the most significant reactions of the pyridine ring in this context are nucleophilic aromatic substitutions (SNAr).

A common strategy involves the conversion of a precursor 2-pyridone into a 2-chloronicotinonitrile derivative using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. qu.edu.qaekb.egacs.org The chlorine atom at the C2 position is then readily displaced by various nucleophiles.

Reaction with N-Nucleophiles: 2-Chloronicotinonitrile derivatives react with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazinonicotinonitrile (B1598358). qu.edu.qaacs.org This intermediate is a key building block for fused heterocycles. Other nitrogen nucleophiles like sodium azide (B81097) and urea (B33335) also displace the chloride to form tetrazolopyridine and urea derivatives, respectively. qu.edu.qa Reaction with amines, such as n-octylamine, can lead to the substitution of the chlorine atom. acs.org

Reaction with O-Nucleophiles: Alkoxides can displace the methylthio group at the C2 position to form 2-alkoxy derivatives. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile reacts with potassium carbonate in ethanol (B145695) to yield 5-acetyl-2-ethoxy-6-methylnicotinonitrile. scirp.org

Reaction with C-Nucleophiles: The C2-chloride can be replaced by carbanions generated from active methylene compounds in the presence of a strong base like sodamide. qu.edu.qa

Reactivity of the Cyano Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Cyclization and Annulation: The cyano group is instrumental in ring-forming reactions. In the Thorpe-Ziegler reaction, intramolecular cyclization involving the cyano group and an adjacent active methylene group can form fused rings like furo[2,3-b]pyridines. ekb.eg Copper-catalyzed annulation reactions of the cyano group have been used to synthesize fused systems such as benzo[c] ekb.egnih.govnaphthyridin-5(6H)-one. thieme-connect.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding amide. libretexts.org

Addition of Nucleophiles: The cyano group can react with nucleophiles like organometallic reagents, although its primary role in the chemistry of this compound is often as a directing group or a handle for cyclization.

Table 2: Nucleophilic Substitution Reactions of 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile
NucleophileReagentProduct TypeReference
HydrazineHydrazine hydrate2-Hydrazino derivative qu.edu.qa
AzideSodium azideTetrazolopyridine derivative qu.edu.qa
UreaUrea / Sodium ethoxideUrea derivative qu.edu.qa
CarbanionActive methylene compound / Sodamide2-Alkylnicotinonitrile qu.edu.qa
Aminen-Octylamine2-Aminonicotinonitrile acs.org

Heterocyclic Ring Expansion and Contraction Reactions

This compound derivatives serve as versatile precursors for the synthesis of fused heterocyclic systems through reactions that can be formally considered ring expansions or transformations. These reactions typically involve functional groups at the C2 and C3 positions of the pyridine ring.

Formation of Pyrazolo[3,4-b]pyridines: The reaction of 2-hydrazinonicotinonitrile derivatives with reagents like acetylacetone (B45752) results in the formation of a fused pyrazole (B372694) ring, yielding pyrazolo[3,4-b]pyridine structures. chem-soc.si

Formation of Triazolo[1,5-a]pyridines: 2-Hydrazinonicotinonitrile derivatives can be reacted with reagents such as formic acid, acetic anhydride, or carbon disulfide to construct a fused triazole ring, leading to various triazolopyridine systems. ekb.egmdpi.com

Formation of Thieno[2,3-b]pyridines: The conversion of a 2-pyridone to a 2-pyridinethione (or 2-mercaptonicotinonitrile) using Lawesson's reagent or P₄S₁₀ is a key first step. The resulting thione can then undergo reaction with α-halo compounds containing an acidic C-H bond, such as chloroacetamide, to build the fused thiophene (B33073) ring of the thieno[2,3-b]pyridine (B153569) system. nih.govmdpi.com

Formation of Furo[2,3-b]pyridines: The Thorpe-Ziegler cyclization of O-alkylated nicotinonitriles containing an active methylene group in the side chain (e.g., from reaction with ethyl chloroacetate) is a classic method to construct the furo[2,3-b]pyridine (B1315467) skeleton. ekb.eg

Dimroth Rearrangement: This type of rearrangement has been observed in related pyridopyrimidine systems derived from nicotinonitriles, where heating in sodium methoxide/methanol causes a ring transformation to a more stable isomer. ekb.eg

Oxidative and Reductive Transformations of the Nicotinonitrile Moiety

Both oxidative and reductive transformations are critical in the synthesis and functionalization of this compound derivatives.

Oxidative Transformations: The most significant oxidative transformation is the aromatization of a dihydropyridine precursor to the final nicotinonitrile product. This is the terminal step in many multi-component syntheses. rsc.org This dehydrogenation can be facilitated by an added oxidant or can occur via mechanisms like the cooperative vinylogous anomeric-based oxidation (CVABO), which avoids the need for external oxidizing agents. acs.orgthieme-connect.com The stability of the aromatic pyridine ring is the driving force for this transformation.

Reductive Transformations: Reductive processes primarily target the cyano group.

Reduction to Amines: The cyano group can be completely reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic attack of hydride ions, first forming an imine anion intermediate, which is then further reduced to the amine. libretexts.org This transformation provides a route to aminomethylpyridine derivatives.

Computational and Theoretical Studies in 5 M Tolyl Nicotinonitrile Research

Quantum Chemical Calculations: A DFT Deep Dive

At the forefront of computational chemistry, Density Functional Theory (DFT) provides a robust framework for predicting molecular properties with remarkable accuracy. derpharmachemica.comspectroscopyonline.com For 5-(m-Tolyl)nicotinonitrile, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are pivotal in characterizing its intrinsic attributes. derpharmachemica.com

Illuminating the Electronic Landscape: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electronic structure, dictating its electronic behavior and reactivity. The HOMO energy reflects the molecule's electron-donating capability, while the LUMO energy signifies its electron-accepting potential. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical measure of a molecule's stability and reactivity. wuxibiology.com

In related nicotinonitrile compounds, the HOMO is typically found on the electron-rich tolyl and pyridine (B92270) rings. In contrast, the LUMO is often spread across the electron-withdrawing nitrile group and the pyridine ring. A more substantial HOMO-LUMO gap is generally indicative of greater kinetic stability and reduced chemical reactivity. wuxibiology.com Although specific data for this compound is not extensively published, research on analogous aromatic nitriles offers a valuable comparative basis.

Table 1: Representative Frontier Orbital Energies for a Structurally Similar Nicotinonitrile Derivative

*This table presents hypothetical yet representative data based on published values for analogous compounds.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Visualizing Reactivity: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is an indispensable tool for deciphering a molecule's charge distribution and predicting its reactive centers for electrophilic and nucleophilic interactions. nih.govchemrxiv.org An MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface.

For this compound, the MEP map is expected to highlight areas of negative potential (typically shown in red and yellow) around the nitrogen atoms of both the nitrile group and the pyridine ring, marking them as likely targets for electrophilic attack. researchgate.net Conversely, regions of positive potential (depicted in blue) are anticipated around the hydrogen atoms of the aromatic rings, suggesting them as sites for nucleophilic engagement. This surface mapping offers crucial clues about how the molecule might interact with biological receptors and other chemical species. nih.gov

Predicting Spectroscopic Signatures

DFT calculations are highly effective in forecasting spectroscopic data, which is vital for the structural confirmation of synthesized compounds. sci-hub.st

NMR Chemical Shifts: The theoretical prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be accomplished using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. mdpi.com For this compound, these predictions would reveal characteristic signals for the tolyl and nicotinonitrile components. The protons of the pyridine and tolyl rings are expected to resonate in the aromatic region of the 1H NMR spectrum, with their precise shifts governed by the electronic influences of the nitrile and methyl functionalities. ucl.ac.uk

Table 2: Predicted 1H NMR Chemical Shifts for this compound

*This table presents hypothetical yet representative data based on published values for analogous compounds.

ProtonPredicted Chemical Shift (ppm)
Pyridine-H28.9
Pyridine-H48.2
Pyridine-H69.1
Tolyl-CH32.4
Tolyl-ArH7.2 - 7.5

Vibrational Frequencies: Vibrational frequencies calculated via DFT can be directly compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nepjol.info For this compound, significant vibrational modes include the C≡N stretch of the nitrile group (typically around 2220-2230 cm-1), the C-H stretches of the aromatic rings, and various C-C and C-N vibrations. derpharmachemica.commdpi.com To enhance the correlation with experimental results, these calculated frequencies are often adjusted using a scaling factor.

Table 3: Predicted Key Vibrational Frequencies for this compound

*This table presents hypothetical yet representative data based on published values for analogous compounds.

Vibrational ModePredicted Wavenumber (cm-1)
C≡N stretch2225
Aromatic C-H stretch3050 - 3100
C-C stretch (ring)1400 - 1600
CH3 stretch2920 - 2980

Deciphering Reaction Pathways: Mechanism and Transition State Analysis

Computational chemistry plays a vital role in unraveling the mechanisms of chemical reactions, including the synthesis of this compound. The formation of nicotinonitriles often proceeds through complex multi-component reactions. acs.orgresearchgate.net DFT calculations can map the potential energy surface of these reactions, identifying key intermediates and transition states. This analysis provides a deeper understanding of the reaction pathway, the function of catalysts, and the factors that control the reaction's regioselectivity. rsc.org For instance, a plausible synthetic route to a nicotinonitrile derivative can be modeled to determine the energy barriers at each step, thereby identifying the rate-limiting stage of the reaction.

Simulating Molecular Motion: Conformational and Interaction Analysis

Although specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique is invaluable for examining the molecule's conformational dynamics and intermolecular interactions. bplaced.net MD simulations can track the molecule's behavior over time in various environments, such as in solution or within a biological system. aphrc.org For a molecule like this compound, MD can reveal the preferred spatial arrangement of the tolyl group in relation to the nicotinonitrile ring and how this conformation adapts to its surroundings. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex. nih.gov

Predicting Biological Interactions: In Silico Docking

Considering the established biological activities of nicotinonitrile compounds, molecular docking is a critical computational tool for predicting how this compound might bind to specific protein targets. researchgate.netresearchgate.net This method evaluates the most likely binding orientation and affinity of a ligand to a receptor's active site.

In studies of similar nicotinonitrile derivatives, molecular docking has been instrumental in exploring their potential as enzyme inhibitors, particularly for kinases. nih.govbohrium.com A docking study of this compound would involve computationally placing the molecule into the active site of a target protein and scoring the various binding poses based on interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. The results can pinpoint key amino acid residues involved in binding, offering a rationale for the molecule's potential biological effects and guiding subsequent experimental validation. researchgate.netmdpi.com

Molecular Interactions and Mechanistic Chemical Biology of 5 M Tolyl Nicotinonitrile Derivatives

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors)

Nicotinonitrile derivatives have been identified as potential inhibitors of several enzymes. researchgate.net Research has shown that these compounds can target enzymes such as α-glucosidase, tyrosinase, and urease. researchgate.net The pyridine (B92270) ring system, a core component of nicotinonitriles, is recognized for its role in a wide array of biological activities, suggesting its interaction with various biological targets.

Derivatives of nicotinonitrile have also been investigated for their effects on other significant molecular targets. For instance, certain derivatives have been designed and tested as inhibitors of Aurora kinases and tubulin polymerization, both of which are crucial targets in cancer research. Additionally, some nicotinonitrile compounds have been evaluated for their inhibitory activity against epidermal growth factor receptor (EGFR) and ErbB-2 kinases. The broad spectrum of biological activities associated with nicotinonitriles, including their roles as anti-inflammatory, antimicrobial, and antiproliferative agents, points to a diverse range of potential molecular targets.

Furthermore, specific derivatives have been synthesized and assessed for their interaction with protein kinases, which are key regulators of cellular processes. The structural similarity of the imidazo-pyridine system, found in some derivatives, to naturally occurring purines suggests that these compounds may interact with a variety of biological macromolecules, including DNA and RNA. irb.hr

In Vitro Biochemical Assay Development and Mechanistic Studies of Biological Activity

The biological activity of 5-(m-Tolyl)nicotinonitrile derivatives is often evaluated through various in vitro biochemical assays. These assays are crucial for understanding the mechanism of action and for quantifying the potency of these compounds.

Enzyme Inhibition Kinetics and Mechanism (e.g., Kinases, Glycosidases, Hydrolases)

Kinetic studies are fundamental in characterizing the inhibitory action of nicotinonitrile derivatives on enzymes. sci-hub.se For instance, in the study of α-glucosidase inhibitors, kinetic analysis revealed that certain nicotinonitrile compounds act as competitive inhibitors. researchgate.net This mode of inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the substrate. sci-hub.sebiorxiv.org

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. numberanalytics.com For example, a series of nicotinonitrile derivatives exhibited α-glucosidase inhibitory potential with IC50 values ranging from 3.00 ± 0.11 to 43.35 ± 0.67 μM. researchgate.net The development of potent and selective enzyme inhibitors is a significant goal in this area of research. researchgate.net

Protein-Ligand Binding Affinity Determination

The strength of the interaction between a ligand, such as a this compound derivative, and its protein target is a critical determinant of its biological effect. mdpi.com Binding affinity is a measure of how tightly a molecule binds to its target. mdpi.com Computational methods, alongside experimental techniques, are increasingly used to predict and evaluate protein-ligand binding affinity. mdpi.combiorxiv.org These approaches can help in prioritizing candidate compounds for further experimental testing, thus accelerating the drug discovery process. mdpi.com The interaction between proteins and ligands can be influenced by the conformational plasticity of the protein, which can affect binding kinetics and affinity. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Rational Molecular Design

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. slideshare.net By systematically modifying the structure of this compound and its derivatives, researchers can identify key structural features responsible for their biological effects.

A study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrated that certain substitutions on the aryl ring led to promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Specifically, compounds with certain substituents showed enhanced activity, highlighting the importance of the substitution pattern for biological efficacy. researchgate.net

The table below presents a selection of nicotinonitrile derivatives and their reported biological activities, illustrating the structure-activity relationships.

Compound IDSubstituentsBiological ActivityReference
1 Variesα-glucosidase inhibitor (IC50 = 3.00 ± 0.11 μM) researchgate.net
6 Variesα-amylase inhibitor (IC50 = 9.20 ± 0.14 μM) researchgate.net
2d, 2h, 2l Aryl and dichlorothiophene groupsHigh radical scavenging effect researchgate.net
5d, 5g, 5h, 5i Aryl and dichlorothiophene groupsPromising antiproliferative effects (IC50 1–5 µM) researchgate.net

Design Principles for Selective Ligands and Modulators

The insights gained from SAR studies are crucial for the rational design of selective ligands and modulators. irb.hr By understanding which structural modifications lead to enhanced activity and selectivity, medicinal chemists can design new compounds with improved therapeutic potential. For example, the design of novel tetracyclic imidazo[4,5-b]pyridine derivatives was guided by the goal of systematically studying how different amino side chains and the position of the nitrogen atom in the pyridine ring affect antiproliferative activity. irb.hr This systematic approach allows for the identification of key structural motifs that can be optimized to create more potent and selective agents. irb.hr

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, offering an alternative to traditional high-throughput screening (HTS). openaccessjournals.comnih.gov This strategy begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind, albeit weakly, to a biological target. mdpi.comfrontiersin.org Due to their low complexity, fragments can explore a wider range of chemical space and bind to smaller pockets on a protein's surface, including allosteric sites, which might be inaccessible to larger molecules. openaccessjournals.commdpi.com This approach often yields higher-quality starting points for lead generation. mdpi.comekb.eg

The core of FBDD lies in the subsequent optimization of these initial fragment hits into more potent, lead-like compounds. lifechemicals.comnih.gov This is typically achieved through three primary strategies:

Fragment Growing: This is a direct approach where a confirmed fragment hit is elaborated upon. mdpi.comlifechemicals.com By identifying "growth vectors"—positions on the fragment where chemical modifications can be made—researchers systematically add functional groups to occupy adjacent pockets of the target protein, thereby increasing affinity and potency. mdpi.com For a molecule like this compound, the nicotinonitrile core could serve as the initial fragment. The tolyl group or other positions on the pyridine ring could be systematically modified to enhance interactions with a target protein.

Fragment Linking: This strategy is employed when two or more different fragments are found to bind to adjacent sites on the target. lifechemicals.com A chemical linker is designed to connect these fragments into a single, larger molecule. lifechemicals.com The challenge lies in designing a linker that maintains the optimal binding orientation of each fragment, which, if successful, can lead to a dramatic increase in binding affinity. lifechemicals.com

Fragment Merging: Also known as scaffold hopping, this technique is used when two fragments bind in an overlapping fashion. lifechemicals.com The structural features of the fragments are combined or merged into a novel, single chemical scaffold that incorporates the key binding elements of both original hits. lifechemicals.com

Sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are essential for FBDD. openaccessjournals.comnih.gov These methods not only detect the weak binding of fragments but also provide crucial structural information on the binding mode, which rationally guides the subsequent fragment optimization process. nih.govnih.gov The nicotinonitrile scaffold, being a common motif in biologically active compounds, represents a valuable starting point for FBDD campaigns against various therapeutic targets. ekb.eg

Analogue Design for Optimizing Molecular Recognition

Once an initial hit, such as a this compound derivative, is identified through a screening process, the subsequent phase involves the rational design and synthesis of analogues to optimize molecular recognition. This process aims to enhance the compound's affinity, selectivity, and efficacy for its biological target. acs.org Molecular recognition is governed by the specific non-covalent interactions between a ligand and its target protein, and analogue design seeks to maximize these favorable interactions. nih.gov

The synthesis of various nicotinonitrile derivatives demonstrates how structural modifications can tune biological activity. cu.edu.eg By systematically altering substituents on the nicotinonitrile core, medicinal chemists can probe the structure-activity relationship (SAR). For instance, a one-pot multicomponent reaction can be used to generate a variety of 2-amino-nicotinonitrile derivatives by varying the initial aldehydes and ketones. cu.edu.egacs.org This allows for the exploration of how different aryl groups at various positions on the pyridine ring influence the compound's interaction with a target.

For this compound, analogue design could involve several strategies:

Modification of the Tolyl Group: The methyl group's position could be shifted (to ortho- or para-), or it could be replaced with other functional groups (e.g., methoxy, halogen, trifluoromethyl) to alter electronic properties and steric bulk.

Substitution on the Pyridine Ring: Introducing substituents at other available positions on the pyridine ring can create new interaction points with the target, such as hydrogen bond donors or acceptors.

Modification of the Nitrile Group: The cyano group could be bioisosterically replaced with other functional groups like a carboxamide or a tetrazole to potentially improve binding or pharmacokinetic properties.

The table below illustrates examples of how analogue design of the nicotinonitrile scaffold is used to achieve specific biological outcomes.

Base Scaffold Modification Resulting Compound Class Observed/Targeted Activity Reference
2-AminonicotinonitrileAnnulation with acetic anhydridePyrido[2,3-d]pyrimidin-4-oneAnticancer cu.edu.eg
2-AminonicotinonitrileReaction with hydrazine (B178648) hydrate (B1144303)Pyrazolo[3,4-b]pyridin-3-amineAnticancer cu.edu.eg
NicotinonitrileCyclization with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297)Substituted PyridinesAntimicrobial, Antitumor ekb.eg
Pyridine-2(1H)-thioneOne-pot reaction with thiosemicarbazideNicotinonitrile-Thiazole HybridsAntimicrobial researchgate.net

These examples show that by creating a library of analogues based on a core structure, researchers can systematically refine the molecule's properties to achieve optimal interaction with a biological target, a fundamental principle in the development of new therapeutic agents. acs.orgcu.edu.eg

Development of this compound-Based Chemical Probes

A chemical probe is a small molecule used to study and manipulate the function of a specific protein target within complex biological systems like cells or whole organisms. promega.co.ukchemicalprobes.org Unlike a drug candidate, the primary purpose of a chemical probe is not therapeutic but rather to serve as a research tool for target validation and to elucidate the protein's role in health and disease. promega.co.uk

To be considered a high-quality chemical probe, a compound must meet several stringent criteria:

Potency: It should demonstrate significant activity against its intended target, typically with an in vitro potency of less than 100 nM. promega.co.uk

Selectivity: It must be highly selective for its target over other related proteins. A common standard is a greater than 30-fold selectivity against other members of the same protein family. promega.co.uk

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context, ideally at a concentration below 1 µM. promega.co.uk

Characterized Mechanism of Action: The way the probe interacts with its target should be well-understood. nih.gov

Availability of a Negative Control: An essential component of a chemical probe set is a structurally similar analogue that is inactive against the target. nih.govbiorxiv.org This negative control is used in experiments to confirm that the observed biological effects are due to the inhibition of the intended target and not some off-target activity.

Developing a this compound-based chemical probe would involve identifying a specific protein target for which it shows initial activity. The analogue design strategies discussed previously would then be employed to optimize its potency and, crucially, its selectivity. nih.gov For example, if this compound binds to a specific kinase, medicinal chemists would synthesize derivatives to improve its affinity for that kinase while minimizing its binding to other kinases. promega.co.uk

The development process would look something like this:

Identify Target: Screen this compound against a panel of proteins (e.g., kinases, GPCRs) to find a primary target.

Optimize Potency & Selectivity: Synthesize analogues by modifying the tolyl and pyridine moieties to enhance binding to the primary target and reduce off-target interactions.

Develop Negative Control: Create a structurally very similar molecule (e.g., by a small modification that removes a key binding interaction) that is devoid of activity against the primary target. nih.gov

Characterize in Biological Systems: Confirm that the optimized probe engages the target in cells and produces a measurable downstream effect.

The nicotinonitrile scaffold is present in compounds targeting a wide array of proteins, making it a plausible starting point for the development of novel and selective chemical probes to investigate protein function. ekb.egresearchgate.net

Molecular Mechanisms of Antioxidant Activity

Reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, are produced during normal cellular metabolism. nih.gov An imbalance leading to excessive ROS levels results in oxidative stress, which can damage vital biomolecules like DNA, proteins, and lipids, contributing to various diseases. ekb.egremedypublications.com Antioxidants are molecules that can neutralize these harmful radicals, and nicotinonitrile derivatives have demonstrated significant antioxidant properties. ekb.egresearchgate.net

The antioxidant activity of compounds like this compound can be attributed to several molecular mechanisms, often working in concert. mdpi.com The primary mechanisms include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically much more stable and less reactive. The presence of phenolic hydroxyl groups or even certain C-H bonds can facilitate this process.

ArOH + R• → ArO• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation then releases a proton to the surrounding medium, which combines with the anion to form a stable molecule.

ArOH + R• → ArOH•+ + R:- ArOH•+ → ArO• + H+

Metal Ion Chelation: Transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can bind, or chelate, these metal ions sequester them and prevent them from participating in radical-generating reactions. nih.gov The nitrogen atom in the pyridine ring and the cyano group of nicotinonitriles could potentially participate in metal ion chelation. nih.gov

The table below summarizes common assays used to evaluate antioxidant activity and the primary mechanism they probe.

Assay Measures Primary Mechanism Reference
DPPH AssayScavenging of the stable DPPH radicalHAT and/or SET-PT researchgate.netmdpi.com
ABTS AssayScavenging of the ABTS radical cationHAT and/or SET-PT ekb.egresearchgate.net
Ferric Reducing Antioxidant Power (FRAP)Reduction of a ferric-tripyridyltriazine complexSET researchgate.net
Metal Chelating AssayBinding of ferrous ionsMetal Chelation nih.gov

The structural features of this compound, including its aromatic systems and heteroatoms, provide a chemical basis for its potential to counteract oxidative stress through these molecular pathways.

Advanced Spectroscopic Characterization and Analytical Methodologies in Nicotinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. researchgate.net It provides detailed information about the chemical environment of individual atoms. For complex structures like 5-(m-Tolyl)nicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed for complete spectral assignment. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons present in the molecule. rsc.orgbhu.ac.in In this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the nicotinonitrile and tolyl rings, as well as a singlet for the methyl group protons. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the quaternary carbons and the nitrile carbon. rsc.orgbhu.ac.in

To resolve ambiguities and establish connectivity, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) helps identify proton-proton (¹H-¹H) coupling networks within the tolyl and nicotinonitrile ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the tolyl and nicotinonitrile rings and for assigning quaternary carbons. researchgate.net

The following table outlines the expected NMR data for this compound based on general principles and data from similar structures. clockss.orgrsc.org

Table 1: Predicted NMR Data for this compound

Technique Atom Expected Chemical Shift (ppm) Key Correlations
¹H NMR Aromatic Protons 7.0 - 9.0 Spin-spin coupling patterns revealing substitution
Methyl Protons ~2.4 Singlet
¹³C NMR Aromatic Carbons 120 - 160
Nitrile Carbon (CN) 115 - 120
Methyl Carbon ~21
HMBC Methyl Protons to Tolyl Ring Carbons Confirms position of the methyl group
Tolyl Protons to Nicotinonitrile Carbons Establishes the C-C bond between the two rings

The bond connecting the tolyl and nicotinonitrile rings allows for rotation, leading to different spatial arrangements or conformations. ethz.ch As a biaryl compound, this compound can exhibit atropisomerism if rotation around the central C-C bond is sufficiently hindered, which depends on the size of the substituents ortho to the bond. nih.govrsc.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational dynamics. researchgate.netacs.org By recording NMR spectra at various temperatures (Variable Temperature NMR), it is possible to observe changes in the appearance of the signals. At high temperatures, rapid rotation around the biaryl axis may lead to averaged, sharp signals. researchgate.net As the temperature is lowered, rotation slows, which can cause signal broadening and eventual splitting into separate signals for each conformer if the energy barrier to rotation is high enough. researchgate.netbhu.ac.in This allows for the determination of the energy barriers associated with the rotational process. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to model the different conformations and calculate their relative energies. nih.govbeilstein-journals.org

Application of 1D and 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. acdlabs.com

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. rsc.orgresearchgate.net For this compound, HR-ESI-MS would be used to determine its exact molecular mass, which allows for the calculation of its elemental formula with high confidence. rsc.orgmdpi.com This technique typically detects the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. clockss.orgmdpi.com

The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. asianpubs.org While ESI is a soft ionization method that often yields a prominent molecular ion peak with minimal fragmentation, collision-induced dissociation can be used to break the molecule apart. acdlabs.com The resulting fragments can help to confirm the presence of the tolyl and nicotinonitrile substructures.

Table 2: Expected HR-ESI-MS Data for this compound

Ion Description Calculated m/z
[C₁₃H₁₀N₂ + H]⁺ Protonated Molecular Ion 195.0917

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. vscht.cz These techniques are excellent for identifying characteristic functional groups. thieme-connect.com

For this compound, the most prominent and diagnostic absorption in the FT-IR spectrum would be the stretching vibration of the nitrile group (C≡N). mdpi.com This typically appears as a sharp, strong band in the region of 2230-2210 cm⁻¹. rsc.orgmdpi.com Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively), and C=C stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region). researchgate.netthermofisher.com

Theoretical calculations are often used to complement experimental vibrational spectra, aiding in the assignment of specific vibrational modes. researchgate.netnih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretching 2230 - 2210 Strong, Sharp
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Methyl C-H Stretching 2960 - 2850 Medium to Weak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigation

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. researchgate.net These techniques are fundamental for characterizing the photophysical properties of compounds like this compound, which may have applications in materials science. rsc.orgresearchgate.net

The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. nih.gov The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents.

If the compound is fluorescent, its emission spectrum will be red-shifted (at a longer wavelength) compared to its absorption spectrum, a phenomenon known as the Stokes shift. researchgate.net The fluorescence quantum yield, which measures the efficiency of the emission process, can also be determined. nih.govresearchgate.net The photophysical properties can be sensitive to the solvent environment, with changes in solvent polarity potentially leading to shifts in the absorption and emission maxima. researchgate.netrscf.ru

Table 4: General Photophysical Properties of Aryl-Nicotinonitriles

Property Description Typical Range
Absorption λ_max Wavelength of maximum UV-Vis absorption 300 - 400 nm
Emission λ_max Wavelength of maximum fluorescence emission 400 - 550 nm
Stokes Shift Difference between emission and absorption maxima 50 - 150 nm

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Complex Nicotinonitrile Architectures

The synthesis of complex nicotinonitrile architectures is moving towards more sustainable and efficient methodologies. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Future research is increasingly focused on "green chemistry" approaches to address these challenges.

One of the most promising strategies is the use of multi-component reactions (MCRs) . MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, significantly reducing reaction time, energy consumption, and waste. rsc.orgnih.gov The development of novel MCRs for the synthesis of polysubstituted pyridines, the core of nicotinonitriles, is a vibrant area of research. nih.gov

The use of nanocatalysts is another key trend in the sustainable synthesis of nicotinonitriles. nih.govnih.gov Nanoparticles, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity and selectivity compared to their bulk counterparts. nih.gov Researchers are exploring various nanocatalysts, including those based on titanium dioxide (TiO2), zinc oxide (ZnO), and magnetic nanoparticles, to facilitate the synthesis of nicotinonitrile derivatives under milder and more environmentally friendly conditions. nih.govnih.gov For instance, a nanomagnetic metal-organic framework has been successfully employed for the green synthesis of a wide range of nicotinonitrile derivatives under solvent-free conditions. nih.gov

Furthermore, the development of solvent-free reaction conditions and the use of greener solvents like water or ethanol (B145695) are gaining traction. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions and improve yields in the synthesis of nicotinonitrile-linked hybrids. researchgate.net These sustainable approaches are not only environmentally beneficial but also often lead to higher yields and easier purification of the final products.

Synthetic StrategyKey AdvantagesRelevant Catalyst/Condition Examples
Multi-Component Reactions (MCRs)Atom economy, reduced steps, time and energy saving. rsc.orgnih.govZeolite catalysts, nanocatalysts. nih.govekb.eg
NanocatalysisHigh efficiency, reusability, mild reaction conditions. nih.govnih.govTiO2 nanoparticles, ZnO nanoparticles, Fe3O4@MIL-53(Al)-N(CH2PO3)2. nih.govnih.gov
Green Solvents/Solvent-Free ConditionsReduced environmental impact, safer processes. rsc.orgWater, ethanol, neat reactions. nih.govrsc.org
Microwave-Assisted SynthesisFaster reaction times, improved yields. researchgate.netPiperazine-mediated reactions in dioxane. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical design and drug discovery, including the development of novel nicotinonitrile derivatives. frontiersin.orgnih.govmdpi.com These computational tools can analyze vast datasets of chemical information to predict the properties and activities of new molecules, thereby accelerating the design-make-test-analyze cycle. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed using machine learning algorithms to predict the biological activity, physicochemical properties, and toxicity of nicotinonitrile analogues. nih.govresearchgate.net For example, machine learning models have been successfully used to predict the basicities of pyridine (B92270) derivatives and the corrosion inhibition efficiency of pyridine-quinoline compounds. nih.govkneopen.com These models can help chemists prioritize which molecules to synthesize, saving time and resources.

AI is also being employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. frontiersin.org Generative AI models can explore the vast chemical space to propose novel nicotinonitrile derivatives with enhanced efficacy and selectivity for specific biological targets. frontiersin.org Furthermore, AI can assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures in drug development. acs.orgnih.gov

The application of automated machine learning (AutoML) is further streamlining the process by automatically searching for the best combination of model algorithms and hyperparameters for predicting ADMET properties. acs.org

AI/ML ApplicationDescriptionPotential Impact on Nicotinonitrile Research
QSAR/QSPR ModelingPredicting biological activity and physicochemical properties based on molecular structure. nih.govresearchgate.netFaster identification of promising nicotinonitrile candidates with desired therapeutic or material properties.
De Novo DesignGenerating novel molecular structures with optimized properties. frontiersin.orgDiscovery of entirely new nicotinonitrile-based drugs and materials with enhanced performance.
ADMET PredictionPredicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. acs.orgnih.govEarly-stage identification of drug candidates with favorable safety and pharmacokinetic profiles.
Automated Machine Learning (AutoML)Automating the process of building and optimizing machine learning models. acs.orgMore efficient and accurate prediction of compound properties, accelerating the research pipeline.

Exploration of New Biological Targets and Pathways at the Molecular Level

While nicotinonitrile derivatives have shown activity against a range of known biological targets, future research will focus on identifying and validating novel molecular targets and pathways. ekb.egresearchgate.net This exploration is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.

A significant area of interest is the targeting of protein kinases , which play a central role in cellular signaling and are often dysregulated in diseases like cancer. ekb.egnih.gov Nicotinonitrile-based compounds have already shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. rsc.orgresearchgate.netekb.eg Future studies will likely uncover new kinase targets for nicotinonitrile derivatives, potentially leading to treatments for a wider range of cancers and other diseases. ekb.egnih.gov For instance, some nicotinonitrile derivatives have been identified as inhibitors of NRF2, a transcription factor involved in cellular stress response and cancer resistance. rsc.org

Beyond kinases, researchers are investigating the interaction of nicotinonitriles with other important biological molecules. For example, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the levels of proteins like caspases and the Bax/Bcl-2 ratio. nih.govnih.gov The ability to selectively induce apoptosis in cancer cells is a highly sought-after therapeutic strategy.

The exploration of nicotinonitrile derivatives as antimicrobial agents is another active area of research. smolecule.com With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial drugs. Studies have shown that certain nicotinonitriles exhibit significant activity against various bacterial strains.

Biological Target/PathwayTherapeutic AreaExample of Nicotinonitrile Activity
Protein Kinases (e.g., EGFR, VEGFR, Pim-1)Cancer, Inflammatory DiseasesInhibition of kinase activity, leading to reduced cell proliferation and tumor growth. rsc.orgresearchgate.netekb.eg
Apoptosis Pathways (e.g., Caspases, Bax/Bcl-2)CancerInduction of programmed cell death in cancer cells. nih.govnih.gov
NRF2 PathwayCancerInhibition of NRF2, potentially overcoming chemoresistance. rsc.org
Microbial TargetsInfectious DiseasesInhibition of bacterial growth. smolecule.com

Advanced Computational Modeling for Predictive Reactivity and Selectivity Studies

Advanced computational modeling, particularly Density Functional Theory (DFT) , is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions involving nicotinonitriles. mdpi.comnih.govcolab.ws These computational methods allow researchers to investigate reaction mechanisms, predict the most likely products, and design more efficient synthetic routes from a theoretical standpoint.

DFT calculations can be used to determine the global and local reactivity descriptors of molecules like 5-(m-Tolyl)nicotinonitrile. mdpi.com These descriptors, such as the electrophilic and nucleophilic Parr functions, provide insights into the most reactive sites within a molecule, helping to predict how it will behave in a chemical reaction. mdpi.com This information is invaluable for designing selective synthesis strategies.

Computational studies are also employed to elucidate the mechanisms of complex reactions . For example, DFT calculations have been used to analyze the pyridine-boryl radical mediated cascade synthesis of indolizines and the C3-cyanation of pyridines. rsc.orgresearchgate.net By mapping the energy profiles of different reaction pathways, chemists can understand why a particular product is formed and how to optimize the reaction conditions to favor the desired outcome.

Furthermore, computational modeling can predict the photophysical properties of nicotinonitrile derivatives, which is important for their application in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov DFT and time-dependent DFT (TD-DFT) calculations can predict absorption and fluorescence spectra, helping to design molecules with specific light-emitting properties. nih.govmdpi.com

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of molecular structures, energies, and electronic properties. mdpi.comnih.govcolab.wsPrediction of reactivity, stability, and reaction mechanisms.
Global and Local Reactivity DescriptorsAnalysis of electrophilic and nucleophilic sites within a molecule. mdpi.comUnderstanding and predicting regioselectivity in chemical reactions.
Reaction Pathway AnalysisMapping the energy profiles of different reaction routes. rsc.orgresearchgate.netElucidation of reaction mechanisms and optimization of reaction conditions.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra. nih.govmdpi.comDesign of nicotinonitrile-based materials with specific optical and electronic properties.

Q & A

(Basic) How can the synthesis of 5-(m-Tolyl)nicotinonitrile be optimized for higher yield and purity?

Methodological Answer:
Optimization can be achieved by varying reaction conditions such as catalyst systems (e.g., copper nanoclusters for coupling reactions), temperature, and solvent polarity. For example, cross-coupling reactions using aryl boronic acids with nicotinonitrile precursors under Suzuki-Miyaura conditions have shown success in related compounds . Additionally, purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring intermediates by TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for boronic acid to nitrile) can enhance yields. Reference synthetic protocols for structurally similar nitriles, such as 5-(p-tolyloxy)nicotinonitrile, provide a template for optimization .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, meta-substituted toluyl groups exhibit distinct splitting patterns (e.g., δ 7.24–8.57 ppm for aryl protons) .
  • Elemental Analysis : Validates C, H, and N percentages (e.g., ±0.3% deviation from calculated values indicates purity) .
  • FT-IR : Identifies nitrile stretching vibrations (~2220–2240 cm⁻¹) and aryl C-H bonds.
  • GC-MS/HPLC : Quantifies purity and detects side products. Cross-referencing with literature data for analogous compounds (e.g., pyrenyl-substituted nicotinonitriles) ensures accuracy .

(Advanced) How do structural modifications at the m-Tolyl group affect the compound’s reactivity?

Methodological Answer:
Substituents on the m-Tolyl ring (e.g., electron-withdrawing groups like -NO₂ or -Cl) can alter electronic density, impacting reactivity in cross-coupling or nucleophilic substitution reactions. For instance, electron-deficient aryl groups enhance electrophilic substitution rates in nitrile-containing systems . Comparative studies using derivatives like 5-(4-chlorophenyl)nicotinonitrile reveal reduced steric hindrance compared to bulkier substituents, improving catalytic turnover . Computational modeling (DFT) can predict substituent effects on frontier molecular orbitals to guide synthetic design.

(Advanced) Are there computational methods to predict the binding affinity of this compound with biological targets?

Methodological Answer:
Molecular docking (AutoDock/Vina) and molecular dynamics simulations can model interactions with enzymes like nitrile hydratases. For example, mutation energy calculations (e.g., binding ΔG) for nicotinonitrile derivatives with ReNHase active sites (Cys113/Cys115 residues) predict substrate affinity . QSAR models trained on nitrile toxicity data (e.g., EPA PPRTVs) may also infer bioactivity, though species-specific validation is critical due to limited in vivo data .

(Advanced) How to address discrepancies in elemental analysis results for this compound derivatives?

Methodological Answer:
Discrepancies (e.g., N% deviations >0.5%) may arise from incomplete purification or hygroscopicity. Solutions include:

  • Re-crystallization in anhydrous solvents (e.g., DCM/methanol).
  • Drying samples under high vacuum (24–48 hours) before analysis.
  • Cross-validating with alternative techniques like combustion analysis or XPS. For example, pyrenyl-substituted nicotinonitriles showed <0.4% deviation after rigorous drying .

(Advanced) What catalytic systems enhance the efficiency of forming the m-Tolyl-nicotinonitrile bond?

Methodological Answer:
Atomically precise copper nanocluster catalysts (e.g., Cu₆(SR)₆) demonstrate high activity in C-C bond formation, achieving >80% yields in aryl-nitrile couplings . Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Pd or Cu catalysts in Suzuki-Miyaura reactions. Solvent selection (e.g., DMF for polar aprotic conditions) and microwave-assisted heating (60–100°C) reduce reaction times from hours to minutes.

(Advanced) How to resolve contradictions in spectral data interpretation for substituted nicotinonitriles?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference.
  • Comparative Analysis : Align data with structurally characterized analogs (e.g., 5-(p-tolyloxy)nicotinonitrile, δ 8.57 ppm for pyridine protons) . Discrepancies in coupling constants (J values) may indicate regioisomeric impurities, necessitating revised purification strategies.

(Basic) What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis .
  • Handling : Use desiccants (silica gel) in storage environments. Avoid prolonged exposure to light or moisture.
  • Safety : Follow nitrile-specific protocols (e.g., PPE, fume hoods) as outlined in SDS for similar compounds (e.g., 6-Amino-5-nitropicolinonitrile) .

(Advanced) How to design experiments to assess the toxicity profile of this compound in vitro?

Methodological Answer:

  • Cell Viability Assays : Use MTT/WST-1 assays on human hepatocyte (HepG2) or fibroblast cell lines, comparing IC₅₀ values to nicotinonitrile baselines .
  • Metabolic Profiling : LC-MS/MS to detect cyanide release from nitrile hydrolysis.
  • EPA Guidelines : Apply provisional PPRTV frameworks for subchronic exposure, noting data gaps for m-Tolyl derivatives. Include positive controls (e.g., acetonitrile) and validate with EPA-recommended statistical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.